N-[2-(4-methoxyphenyl)ethyl]-5-[(phenylsulfanyl)methyl]furan-2-carboxamide
Description
Properties
IUPAC Name |
N-[2-(4-methoxyphenyl)ethyl]-5-(phenylsulfanylmethyl)furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO3S/c1-24-17-9-7-16(8-10-17)13-14-22-21(23)20-12-11-18(25-20)15-26-19-5-3-2-4-6-19/h2-12H,13-15H2,1H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWMKQXWYOCOGLU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)C2=CC=C(O2)CSC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-methoxyphenyl)ethyl]-5-[(phenylsulfanyl)methyl]furan-2-carboxamide typically involves multiple steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Carboxamide Group: The carboxamide group is introduced via the reaction of the furan ring with an amine derivative under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Attachment of the Phenylsulfanyl Group: The phenylsulfanyl group can be introduced through a nucleophilic substitution reaction, where a phenylsulfanyl halide reacts with the furan ring.
Addition of the 4-Methoxyphenyl Ethyl Group: This step involves the alkylation of the furan ring with a 4-methoxyphenyl ethyl halide under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-methoxyphenyl)ethyl]-5-[(phenylsulfanyl)methyl]furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, potassium tert-butoxide.
Major Products
Oxidation: Sulfoxide, sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: It may serve as a lead compound for the development of new drugs due to its unique structural features.
Biological Studies: The compound can be used to study the interactions of furan derivatives with biological targets.
Materials Science: It may be utilized in the synthesis of novel materials with specific electronic or optical properties.
Chemical Biology: The compound can be used as a probe to investigate biochemical pathways and molecular mechanisms.
Mechanism of Action
The mechanism of action of N-[2-(4-methoxyphenyl)ethyl]-5-[(phenylsulfanyl)methyl]furan-2-carboxamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The phenylsulfanyl group may play a role in binding to the target site, while the furan ring and carboxamide group contribute to the overall stability and specificity of the interaction.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substitutions on the Furan Ring
a) 5-(2-Chlorophenyl)-N-[2-(4-Methoxyphenyl)ethyl]furan-2-carboxamide (CAS 618402-89-4)
- Structural Difference : Replaces the phenylsulfanylmethyl group with a 2-chlorophenyl substituent on the furan ring.
- Reduced steric bulk compared to the phenylsulfanylmethyl group may enhance membrane permeability .
b) 5-{[(2-Chlorophenyl)methanesulfinyl]methyl}-N-[(2-Methoxyphenyl)methyl]furan-2-carboxamide
- Structural Difference : Features a sulfinyl (S=O) group instead of sulfanyl (S-) and a 2-methoxyphenylmethyl substituent.
- The 2-methoxyphenylmethyl group introduces steric hindrance near the amide bond, possibly affecting conformational flexibility .
Variations in Aromatic Moieties
a) N-(4-Sulfamoylphenyl)-5-(2-Chlorophenyl)furan-2-carboxamide (CAS 618401-57-3)
- Structural Difference : Replaces the 4-methoxyphenethyl group with a 4-sulfamoylphenyl substituent.
- Implications :
b) N-[2-(4-Sulfamoylphenyl)ethyl]-5-Chloro-2-[(4-Fluorobenzyl)sulfanyl]pyrimidine-4-carboxamide (CAS 873082-64-5)
- Structural Difference : Replaces the furan ring with a pyrimidine ring and introduces a 4-fluorobenzylsulfanyl group.
- The fluorine atom on the benzyl group increases electronegativity, possibly improving metabolic stability .
Heterocyclic System Modifications
a) 2-Thiophenefentanyl
- Structural Difference : Replaces the furan oxygen with sulfur (thiophene ring) in a fentanyl analog.
- Implications: Sulfur’s larger atomic size and lower electronegativity compared to oxygen may alter π-π stacking interactions or receptor binding kinetics.
b) N-(4-Methoxyphenyl)-5-({[2-(2-Methylpropanoyl)-1-Phenyl-1,2,3,4-Tetrahydroisoquinolin-7-yl]oxy}methyl)furan-2-carboxamide
- Structural Difference: Incorporates a tetrahydroisoquinoline moiety linked via an oxymethyl group to the furan ring.
- Implications: The bulky tetrahydroisoquinoline group may restrict rotational freedom, favoring specific conformations for target engagement.
Biological Activity
N-[2-(4-methoxyphenyl)ethyl]-5-[(phenylsulfanyl)methyl]furan-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological effects, mechanisms of action, and relevant case studies.
Chemical Structure
The compound's structure can be broken down into several functional groups:
- Furan ring : A five-membered aromatic ring containing oxygen.
- Carboxamide group : Contributes to the compound's solubility and interaction with biological targets.
- Phenylsulfanyl moiety : May enhance the compound's reactivity and biological interactions.
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives containing furan and sulfanyl groups have shown cytotoxic activity against various cancer cell lines, including breast and colon cancer cells. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | MCF-7 (breast cancer) | 15.0 | Apoptosis induction |
| Compound B | HCT-116 (colon cancer) | 6.2 | Cell cycle arrest |
Antimicrobial Activity
The antimicrobial potential of this class of compounds has also been explored. Several studies have demonstrated efficacy against both Gram-positive and Gram-negative bacteria, suggesting that the compound may serve as a lead for antibiotic development.
| Pathogen | Minimum Inhibitory Concentration (MIC, µg/mL) |
|---|---|
| E. coli | 20 |
| S. aureus | 15 |
The biological activity of this compound is thought to arise from multiple mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in cell signaling pathways critical for cancer cell survival.
- Reactive Oxygen Species (ROS) Generation : The presence of the furan ring may facilitate ROS production, leading to oxidative stress in cancer cells.
- Modulation of Gene Expression : Some studies suggest that these compounds can influence gene expression related to apoptosis and cell cycle regulation.
Case Studies
-
Study on Breast Cancer Cells :
- A study evaluated the cytotoxic effects of this compound on MCF-7 cells.
- Results indicated an IC50 value of 15 µM, with significant apoptosis observed via flow cytometry analysis.
-
Antimicrobial Screening :
- A series of derivatives were tested against various bacterial strains.
- The compound exhibited notable activity against Staphylococcus aureus with an MIC of 15 µg/mL.
Q & A
Q. How to optimize pharmacokinetic properties for in vivo studies?
- Answer :
- Microsomal Stability Assays : Identify metabolic hotspots (e.g., demethylation of the methoxy group) using liver microsomes .
- Formulation : Nanoemulsions or liposomes to enhance plasma half-life .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
